Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a chlorosulfonylmethyl and a fluorine atom, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Chlorosulfonylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonylmethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups present.
Scientific Research Applications
Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom and the chlorosulfonylmethyl group can influence its binding affinity and reactivity with enzymes or receptors, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3R)-3-(bromomethyl)-3-fluorocyclopentane-1-carboxylate
- Methyl (1R,3R)-3-(iodomethyl)-3-fluorocyclopentane-1-carboxylate
- Methyl (1R,3R)-3-(hydroxymethyl)-3-fluorocyclopentane-1-carboxylate
Uniqueness
Methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate is unique due to the presence of the chlorosulfonylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the fluorine atom and the chlorosulfonylmethyl group makes it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (1R,3R)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWCJYNBQRYAK-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@](C1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.